molecular formula C19H16Cl2N2O2 B2686957 (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide CAS No. 380424-04-4

(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide

Cat. No. B2686957
CAS RN: 380424-04-4
M. Wt: 375.25
InChI Key: QNULPGPRFNFQNG-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide, also known as DCPA, is a synthetic herbicide that has been widely used in agriculture to control weeds. DCPA belongs to the family of diphenyl ether herbicides and has been shown to have both pre- and post-emergence activity against a broad range of weeds.

Mechanism of Action

(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide inhibits the synthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the accumulation of toxic intermediates and the eventual death of the plant. (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide also disrupts cell division and elongation, leading to stunted growth and deformities in the plant.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and the depletion of antioxidants. This can lead to damage to cellular components such as DNA, proteins, and lipids. (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide has also been shown to affect the expression of genes involved in stress response and defense mechanisms in plants.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide is a widely used herbicide and has been extensively studied for its herbicidal activity. It is relatively easy to synthesize and can be used in a variety of lab experiments to study the effects of herbicides on plants. However, (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide is highly toxic and should be handled with care. It is also important to consider the potential impact of (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide on non-target organisms and the environment.

Future Directions

There are several areas of future research that could be explored with (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide. One area of interest is the development of new herbicides that are more effective and have less impact on the environment. Another area of research could focus on the molecular mechanisms of (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide toxicity in plants and the development of new strategies to mitigate its effects. Additionally, the potential impact of (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide on non-target organisms and the environment should be further investigated.

Synthesis Methods

(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be synthesized by reacting 2,3-dichlorophenol with propargyl alcohol in the presence of a base and a palladium catalyst to form 2,3-dichloro-4-propargyloxytoluene. This intermediate is then reacted with 2-amino-4-cyanopyridine in the presence of a base to form (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide.

Scientific Research Applications

(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its herbicidal activity in various crops such as cotton, soybean, and vegetables. It has been shown to be effective against a broad range of weeds, including annual and perennial grasses and broadleaf weeds. (E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide has also been studied for its environmental fate and transport, as well as its potential impact on non-target organisms.

properties

IUPAC Name

(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-12(2)25-17-9-4-3-6-13(17)10-14(11-22)19(24)23-16-8-5-7-15(20)18(16)21/h3-10,12H,1-2H3,(H,23,24)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNULPGPRFNFQNG-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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